molecular formula C20H21N3O4S2 B2987300 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380455-02-7

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2987300
CAS No.: 380455-02-7
M. Wt: 431.53
InChI Key: VUEPTAIGQKQTJP-UHFFFAOYSA-N
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Description

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a structurally complex thieno[2,3-d]pyrimidin-4-one derivative. Its core scaffold combines a pyrimidinone ring fused with a thiophene moiety, functionalized at three key positions:

  • Position 3: An allyl group, which may influence conformational flexibility and reactivity.
  • Position 5: A 5-methylfuran-2-yl substituent, a heterocyclic moiety known for its electron-rich properties and role in bioactive molecules .

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-6-23-19(25)17-14(15-5-4-13(2)27-15)11-28-18(17)21-20(23)29-12-16(24)22-7-9-26-10-8-22/h3-5,11H,1,6-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEPTAIGQKQTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methylfuran Moiety: This step involves the coupling of a methylfuran derivative with the thieno[2,3-d]pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Addition of the Morpholino-Oxoethylthio Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Hypothesized Properties

Compound Name/ID R3 (Position 3) R5 (Position 5) R2 (Position 2) Key Features
Target Compound Allyl 5-methylfuran-2-yl (2-morpholino-2-oxoethyl)thio High polarity due to morpholino; potential kinase inhibition
3-allyl-2-[(3,5-dimethylisoxazol-4-yl)methylthio]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one Allyl 4-methylphenyl (3,5-dimethylisoxazol-4-yl)methylthio Lipophilic isoxazole may enhance membrane permeability
3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one Amino Furan-2-yl Methyl Polar amino group could improve aqueous solubility; antimicrobial potential
3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one 2-chloro-4-fluorobenzyl Methyl 3-(thiophen-2-yl)oxadiazol-5-yl Electron-withdrawing groups may enhance anticancer activity

Key Observations:

Position 3: The allyl group in the target compound and ’s analog may confer similar flexibility, whereas ’s amino group introduces hydrogen-bonding capability. ’s chloro-fluorobenzyl substituent adds steric bulk and lipophilicity, likely influencing target selectivity .

Position 5: The 5-methylfuran-2-yl group in the target compound (vs.

Position 2: The morpholino-2-oxoethylthio group in the target compound offers both hydrogen-bonding (morpholine) and polar (keto) interactions, contrasting with ’s isoxazole (lipophilic) and ’s methyl (non-polar) groups.

Hypothetical Bioactivity Based on Structural Analogs

  • Kinase Inhibition: The morpholino group in the target compound resembles kinase inhibitors (e.g., PI3K/mTOR inhibitors), where morpholine oxygen interacts with catalytic lysine residues .
  • Antimicrobial Activity: ’s furan-2-yl and amino groups align with antimicrobial thieno-pyrimidinones reported in literature .
  • Anticancer Potential: ’s chloro-fluorobenzyl and oxadiazole groups are common in cytotoxic agents targeting DNA repair enzymes .

Biological Activity

The compound 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidinone class, which has garnered attention for its diverse biological activities, particularly in oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions, including cyclization and substitution processes. For instance, a recent study synthesized various derivatives through a one-pot reaction involving 2H-thieno[2,3-d][1,3]oxazine intermediates. The resultant compounds were evaluated for their cytotoxicity against several cancer cell lines, indicating the potential of thieno[2,3-d]pyrimidinones in cancer therapy .

Anticancer Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidinone family exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that several thieno[2,3-d]pyrimidinones inhibited the growth of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). Notably, compound 19 showed inhibition across all tested cell lines with IC50 values indicating potent anti-proliferative effects .
CompoundCell LineIC50 (μM)Notes
19MCF-70.94Strongest anti-proliferative effect
19A5490.94No toxicity to normal liver cells

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • A study synthesized new thieno[2,3-d]pyrimidinone derivatives and evaluated their activity against both gram-positive and gram-negative bacteria. Compound 22 , for instance, demonstrated exceptional antibacterial activity with MIC values ranging from 0.05 to 0.13 mM, significantly outperforming standard antibiotics like streptomycin and ampicillin .
CompoundBacterial StrainMIC (mM)Comparison to Control
22Various Gram-positive0.05-0.136 to 15 times more potent than controls

The biological activity of thieno[2,3-d]pyrimidinones is attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The inhibition of key enzymes such as 17 beta-hydroxysteroid dehydrogenase type 1 has been highlighted as a significant mechanism underlying their anticancer effects . Additionally, these compounds may induce apoptosis in cancer cells by modulating apoptotic protein expression .

Case Studies

  • Cancer Cell Proliferation Inhibition : In a controlled study using MTT assays, various thieno[2,3-d]pyrimidinone derivatives were tested against HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines. The results indicated that certain derivatives exhibited superior inhibitory effects compared to standard treatments .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of synthesized thieno[2,3-d]pyrimidinones against a panel of bacterial strains. The results confirmed that these compounds could serve as potential alternatives to existing antibiotics due to their enhanced potency against resistant strains .

Q & A

Basic: What are the common synthetic routes for preparing thieno[2,3-d]pyrimidinone derivatives like 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thieno[2,3-d]pyrimidinone core via cyclization of 3-amino-2-mercaptothiophene derivatives with urea or thiourea derivatives under reflux conditions .
  • Step 2: Functionalization of the core:
    • Allylation at the N3 position using allyl bromide in the presence of a base (e.g., K₂CO₃).
    • Introduction of the 5-methylfuran-2-yl group via Suzuki coupling or direct substitution, depending on the starting material.
    • Thioether linkage formation (e.g., 2-morpholino-2-oxoethylthio group) by reacting the core with 2-chloro-N-morpholinoacetamide in DMF with NaH as a base .
      Key Challenges: Purification of intermediates and optimizing reaction yields for multi-step syntheses.

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • 1H and 13C NMR:
    • The thieno[2,3-d]pyrimidinone core is confirmed by aromatic protons at δ 7.5–8.5 ppm and carbonyl carbons at ~165 ppm.
    • Allyl protons appear as a multiplet at δ 5.0–5.5 ppm, while the morpholino group shows signals at δ 3.4–3.7 ppm (N-CH₂) and δ 2.5–3.0 ppm (C=O) .
  • Mass Spectrometry (HRMS): Used to confirm molecular ion peaks and fragmentation patterns, especially for the morpholino-oxoethylthio substituent .
  • HPLC-PDA: Validates purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines).
    • Antifungal Assays: Evaluate against C. albicans via disk diffusion .
  • Anticancer Activity:
    • MTT Assay: Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to reference drugs like doxorubicin .
      Note: Include cytotoxicity testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity.

Advanced: How do structural modifications (e.g., allyl, morpholino groups) influence its enzyme inhibition potential?

Methodological Answer:

  • Allyl Group: Enhances lipophilicity, improving membrane permeability. Compare with methyl or benzyl analogs via docking studies (e.g., AutoDock Vina) to assess binding to DHFR/TS .
  • Morpholino-oxoethylthio Group: Acts as a hydrogen bond acceptor. Replace with piperidine or thiomorpholine derivatives to study steric/electronic effects on enzyme inhibition .
  • SAR Strategy: Synthesize analogs with incremental changes (e.g., furan vs. thiophene) and correlate with IC₅₀ values in enzyme assays .

Advanced: What mechanisms underlie its potential as a dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor?

Methodological Answer:

  • Enzyme Kinetics: Perform in vitro TS/DHFR inhibition assays using recombinant enzymes. Monitor NADPH oxidation (DHFR) or dUMP conversion (TS) spectrophotometrically .
  • Docking Studies: Use PDB structures (e.g., 1P7D for TS) to model interactions. The morpholino group may bind to the folate pocket, while the thieno[2,3-d]pyrimidinone core mimics deazafolate .
  • Resistance Profiling: Test against methotrexate-resistant cell lines to assess cross-resistance .

Advanced: How can contradictory synthetic yields reported in literature be resolved?

Methodological Answer:

  • Case Study: If one protocol reports 45% yield ( ) and another 70% ( ), investigate variables:
    • Catalyst: Use of p-toluenesulfonic acid () vs. NaH ( ) in cyclization steps.
    • Solvent Optimization: Compare DMF (high polarity) vs. THF (moderate polarity) for thioether formation.
    • Purification: Column chromatography (silica vs. reverse-phase) impacts recovery .
      Recommendation: Design a Design of Experiments (DoE) approach to systematically vary parameters.

Advanced: What computational strategies predict its drug-likeness and bioavailability?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or QikProp to calculate logP (target <5), PSA (<140 Ų), and Lipinski violations.
  • Molecular Dynamics (MD): Simulate binding stability to TS/DHFR over 100 ns trajectories (GROMACS).
  • Bioavailability: Correlate computed solubility (e.g., COSMO-RS) with experimental shake-flask data .

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